molecular formula C20H21N3O3S B11281071 N-(3,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

N-(3,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11281071
M. Wt: 383.5 g/mol
InChI Key: PSLGNTONMQELEU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridazinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions: The final compound is obtained by substituting the appropriate phenyl and ethyl groups onto the intermediate compounds through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridazinone ring, converting the keto group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted sulfonamides.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science:

Biology and Medicine:

    Antimicrobial Agents: Due to its sulfonamide structure, it may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.

Industry:

    Agrochemicals: Possible applications as a herbicide or pesticide due to its bioactive nature.

    Pharmaceuticals: Development of new drugs targeting specific diseases or conditions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to the inhibition of folic acid synthesis in bacteria. This results in the bacteriostatic effect, preventing bacterial growth and proliferation.

Comparison with Similar Compounds

  • N-(3,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
  • This compound

Comparison:

  • Structural Uniqueness: The presence of both the pyridazinone and sulfonamide groups in the same molecule is relatively unique, providing a combination of properties not commonly found in other compounds.
  • Functional Diversity: The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C20H21N3O3S/c1-4-15-5-6-16(18-7-8-20(24)22-21-18)12-19(15)27(25,26)23-17-10-13(2)9-14(3)11-17/h5-12,23H,4H2,1-3H3,(H,22,24)

InChI Key

PSLGNTONMQELEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

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